[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane
Brand Name: Vulcanchem
CAS No.: 17873-33-5
VCID: VC11476047
InChI: InChI=1S/C10H16Si/c1-11(2,3)9-8-10-6-4-5-7-10/h6H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C10H16Si
Molecular Weight: 164.32 g/mol

[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane

CAS No.: 17873-33-5

VCID: VC11476047

Molecular Formula: C10H16Si

Molecular Weight: 164.32 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane - 17873-33-5

Description

[2-(Cyclopent-1-en-1-yl)ethynyl]trimethylsilane is a synthetic organic compound that belongs to the class of alkynylsilanes. It is characterized by its unique structure, which includes a cyclopentene ring connected to an ethynyl group, further linked to a trimethylsilyl group. This compound is of interest in organic chemistry due to its potential applications in synthesis and its properties that make it useful for various chemical transformations.

Synthesis and Applications

While specific synthesis methods for [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane are not detailed in the available literature, compounds of this class are typically synthesized through reactions involving alkynyl groups and silylating agents. The presence of a trimethylsilyl group suggests potential applications in cross-coupling reactions or as a protecting group in organic synthesis.

In general, alkynylsilanes are versatile intermediates in organic synthesis, often used in reactions such as Sonogashira coupling to form carbon-carbon bonds. The cyclopentene ring in this compound could also be exploited in ring-opening or ring-closing metathesis reactions, depending on the desired product.

Safety and Handling

CAS No. 17873-33-5
Product Name [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane
Molecular Formula C10H16Si
Molecular Weight 164.32 g/mol
IUPAC Name 2-(cyclopenten-1-yl)ethynyl-trimethylsilane
Standard InChI InChI=1S/C10H16Si/c1-11(2,3)9-8-10-6-4-5-7-10/h6H,4-5,7H2,1-3H3
Standard InChIKey STCGGKZKNJVQGA-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=CCCC1
Purity 95
PubChem Compound 12778987
Last Modified Aug 25 2023

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